molecular formula C18H17FN4O2 B2486074 N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-40-8

N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2486074
CAS RN: 878734-40-8
M. Wt: 340.358
InChI Key: SNGNBSYIZRLQIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a somewhat similar structure, was achieved by condensation and cyclization reactions starting from 2,6-difluorobenzonitrile and morpholine, followed by hydrazine hydrate treatment (Hao et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into their molecular geometry, bond lengths, angles, and intermolecular interactions. For example, the structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, another related compound, reveals significant dihedral angles and hydrogen bonding that play a role in stabilizing the structure (Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, the presence of the 1,2,3-triazole ring offers sites for nucleophilic substitution reactions, as demonstrated in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound designed for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Fluorescence Applications

Compounds with structures similar to N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been utilized in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range of wavelengths and have applications in various fields, including biochemical assays and imaging techniques (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Cytotoxic Applications

Similar triazole derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. These studies aim to develop new anticancer agents with improved efficacy and selectivity (Aliabadi et al., 2010).

Antimicrobial Activities

Triazole derivatives also demonstrate antimicrobial properties. Research into these compounds includes synthesizing new derivatives and testing their effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis Methods

The research includes exploring new synthesis routes for triazole derivatives, which could lead to more efficient and scalable production methods for these compounds. This research is crucial for facilitating their application in medicinal chemistry and materials science (Moreno-Fuquen et al., 2019).

Antitumor Activities

Some studies focus on the antitumor activities of triazole derivatives, investigating their potential as therapeutic agents against various types of cancer. This research is vital for the development of new, targeted cancer treatments (Hao et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-5-9-14(16)20-18(24)17-12(2)23(22-21-17)15-10-6-4-8-13(15)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNBSYIZRLQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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